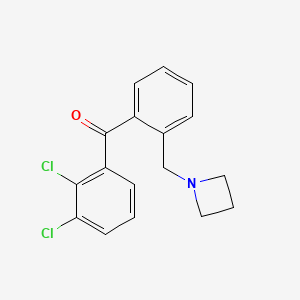

2'-Azetidinomethyl-2,3-dichlorobenzophenone

Descripción general

Descripción

2’-Azetidinomethyl-2,3-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO and a molecular weight of 320.21 g/mol . This compound is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two chlorine atoms at the 2 and 3 positions .

Métodos De Preparación

The synthesis of 2’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Chlorine Substituents: The benzophenone core is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

Azetidine Ring Formation: The final step involves the formation of the azetidine ring.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .

Análisis De Reacciones Químicas

2’-Azetidinomethyl-2,3-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2’-Azetidinomethyl-2,3-dichlorobenzophenone has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Mecanismo De Acción

The mechanism of action of 2’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

Comparación Con Compuestos Similares

2’-Azetidinomethyl-2,3-dichlorobenzophenone can be compared with similar compounds such as:

2’-Azetidinomethyl-4,5-dichlorobenzophenone: Similar structure but with chlorine atoms at different positions.

2’-Azetidinomethyl-2,3-difluorobenzophenone: Similar structure but with fluorine atoms instead of chlorine.

2’-Azetidinomethyl-2,3-dibromobenzophenone: Similar structure but with bromine atoms instead of chlorine.

The uniqueness of 2’-Azetidinomethyl-2,3-dichlorobenzophenone lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties .

Actividad Biológica

2'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS No. 898755-21-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O, with a molecular weight of 305.19 g/mol. The compound features a dichlorobenzophenone backbone with an azetidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacteria and fungi. In particular, the dichlorobenzophenone structure is known for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of chlorinated aromatic rings enhances the ability to scavenge free radicals. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers, indicating potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

Inflammation-related diseases are a major area of interest in drug development. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis and other inflammatory disorders .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.

- Anti-inflammatory Response : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways and reduction of inflammatory cytokine production.

Case Studies

- Antimicrobial Efficacy : A study conducted by Aziz ur-Rehman et al. (2021) synthesized various oxadiazole derivatives, including those related to benzophenones, and evaluated their antibacterial activities. The results indicated promising activity against several pathogenic strains .

- Antioxidant Evaluation : Research published in the Journal of Pharmaceutical Sciences demonstrated that compounds with similar structures significantly decreased lipid peroxidation in cellular models, suggesting their potential as protective agents against oxidative stress .

- Inflammation Model Studies : In vivo studies using animal models have shown that certain benzophenone derivatives can significantly reduce paw edema induced by carrageenan, highlighting their anti-inflammatory potential .

Data Summary Table

| Property | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Antioxidant | Reduces oxidative stress markers |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Mechanism | Disruption of membranes, ROS scavenging |

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-3-7-14(16(15)19)17(21)13-6-2-1-5-12(13)11-20-9-4-10-20/h1-3,5-8H,4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEZZARQTKEDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643724 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-21-0 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.